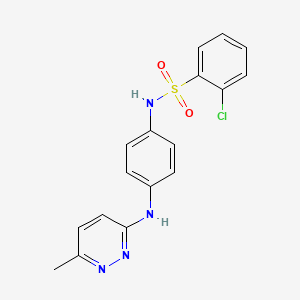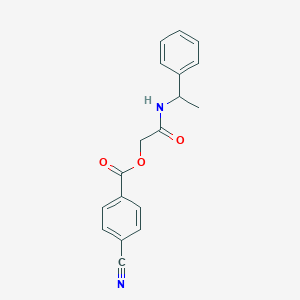
3-((3-chlorophenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H26ClFN2O3S and its molecular weight is 476.99. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
Research on fluoroquinolones, such as those related to the structure of the compound , has shown significant antibacterial properties. These compounds have been evaluated for their potential in combating systemic infections due to their broad antibacterial activity. For instance, studies have shown that certain fluoroquinolones exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting their importance in developing new antibacterial therapies (Goueffon et al., 1981; Hashimoto et al., 2007).
Anticancer Activity
Compounds structurally related to 3-((3-chlorophenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one have been explored for their anticancer potential. Research indicates that certain quinazolinone and quinoline derivatives exhibit pro-apoptotic effects and inhibit cancer cell proliferation by activating specific cell signaling pathways, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015; Solomon et al., 2019).
Fluorescence and Optical Applications
Fluoroquinoline derivatives also find applications in fluorescence-based research, serving as molecular probes or sensors due to their photostability and significant Stokes shifts. These properties make them valuable in optical microscopy and the study of cellular processes at the molecular level (Schill et al., 2013).
Pharmacological Screening
Various fluoroquinoline and sulfonyl compounds are subject to pharmacological screening for a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anthelmintic effects. This highlights the broad spectrum of potential therapeutic applications for compounds with similar chemical structures (Patel et al., 2009; Farag et al., 2012).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-4-27-14-23(32(30,31)18-7-5-6-17(25)9-18)24(29)19-10-20(26)22(11-21(19)27)28-12-15(2)8-16(3)13-28/h5-7,9-11,14-16H,4,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSUDRYKTWKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2440689.png)
![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2440691.png)


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2440694.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide](/img/structure/B2440698.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2440700.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)

